Itraconazole N-Formyl-Ethlene Impurity
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Overview
Description
Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug . It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62 .
Synthesis Analysis
The synthesis of this compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods . These methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using different analytical methods. For instance, a study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the Rapid Liquid Chromatographic Determination method can be used for the analysis of itraconazole and its associated production impurities .Scientific Research Applications
Spectral Characterization in Drug Products
A study by Munigela et al. (2008) focused on the spectral characterization of unknown impurities, including Itraconazole N-Formyl-Ethylene Impurity, in itraconazole drug products. They used high performance liquid chromatography (HPLC) and mass spectrometry for the identification of these impurities. This research is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals (Munigela et al., 2008).
Analytical Method Development and Validation
Babu et al. (2016) developed and validated a gas chromatography-mass spectrometry (GC-MS) method for the determination of trace levels of methane sulfonyl chloride, an impurity in Itraconazole. Although this study focuses on a different impurity, the methodologies and principles applied can be relevant for the analysis of Itraconazole N-Formyl-Ethylene Impurity in various pharmaceutical formulations (Babu et al., 2016).
RP-HPLC Method for Analysis of Itraconazole and its Impurities
Kasagić et al. (2013) presented the chemometrically assisted optimization and validation of the RP-HPLC method for the analysis of itraconazole and its impurities in pharmaceutical dosage forms. This study is significant for understanding how to optimize analytical methods for the detection and quantification of Itraconazole N-Formyl-Ethylene Impurity (Kasagić et al., 2013).
Enhanced Transmucosal Delivery Studies
Research by Suksiriworapong et al. (2017) on enhancing the transmucosal delivery of itraconazole for the treatment of Candida albicans provides insights into improving drug delivery mechanisms. While the study primarily focuses on itraconazole, understanding the delivery mechanisms can be beneficial for the application of its impurities in similar therapeutic contexts (Suksiriworapong et al., 2017).
Liposome-Based Delivery Systems
Dzieciuch-Rojek et al. (2017) explored the incorporation of itraconazole into liposomes, both with and without PEGylation, to increase its efficacy. This study's findings can provide a foundation for the development of delivery systems for Itraconazole N-Formyl-Ethylene Impurity (Dzieciuch-Rojek et al., 2017).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Itraconazole N-Formyl-Ethlene Impurity involves the reaction of Itraconazole with formic acid and ethylene glycol.", "Starting Materials": [ "Itraconazole", "Formic acid", "Ethylene glycol" ], "Reaction": [ "Itraconazole is dissolved in a solvent such as dichloromethane.", "Formic acid is added to the solution and the mixture is stirred at room temperature for several hours.", "Ethylene glycol is then added to the mixture and the reaction is allowed to proceed at elevated temperature and pressure.", "The resulting product is then purified using techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
1199350-00-9 |
Molecular Formula |
C34H36Cl2N8O5 |
Molecular Weight |
707.62 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity; N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide |
Origin of Product |
United States |
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